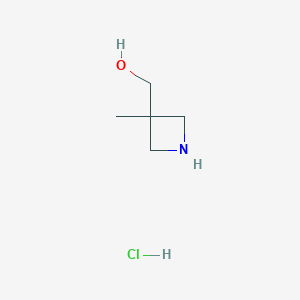

(3-Methylazetidin-3-yl)methanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3-methylazetidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGWVVHLUXLQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458653-12-7 | |

| Record name | (3-methylazetidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (3-Methylazetidin-3-yl)methanol hydrochloride

Abstract: (3-Methylazetidin-3-yl)methanol hydrochloride is a substituted azetidine derivative of significant interest to the pharmaceutical industry. The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart desirable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical properties of this compound and offers detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities incorporating the azetidine motif.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in drug discovery.[1][2] Their inherent ring strain and constrained geometry provide unique structural features that can positively influence a molecule's interaction with biological targets.[1][3] The incorporation of an azetidine ring can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold that reduces the entropic penalty of binding to a target protein.[1][4] As the pharmaceutical industry continues to explore chemical space beyond flat, aromatic structures, the demand for well-characterized, three-dimensional scaffolds like this compound has grown significantly.[4][5]

The hydrochloride salt form is frequently employed for basic drug candidates to improve properties such as solubility and stability.[6][7][8] A thorough understanding of the physical properties of such salts is a critical component of the preformulation and drug development process, influencing everything from route of administration to final dosage form.[7][9][10][11]

Core Molecular Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental molecular properties have been established. These serve as the foundation for further physicochemical characterization.

| Property | Value | Source |

| Chemical Structure |  | BLD Pharm[12] |

| Molecular Formula | C₅H₁₂ClNO | BLD Pharm[12] |

| Molecular Weight | 137.61 g/mol | BLD Pharm[12] |

| CAS Number | 1458653-12-7 | BLD Pharm[12] |

Experimental Determination of Key Physical Properties

The following sections provide detailed protocols for the experimental determination of critical physical properties of this compound. These methodologies are designed to be robust and provide the high-quality data necessary for regulatory submissions and further development.

The melting point is a crucial indicator of purity and is vital for many aspects of pharmaceutical development, including polymorph screening and manufacturing process design.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvents. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the material.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (T_onset) and the temperature at which the entire sample has melted (T_clear). The melting point is reported as the range between T_onset and T_clear. A narrow melting range is indicative of high purity.

Causality: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement. Impurities typically depress the melting point and broaden the melting range.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

A comprehensive solubility profile in various aqueous and organic media is essential for developing formulations and predicting in vivo behavior.[6][7][13]

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A range of solvents should be tested, including:

-

Purified Water

-

pH-buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Common organic solvents (e.g., methanol, ethanol, dichloromethane, acetone)

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C and/or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Causality: Using an excess of the solid and allowing sufficient time for equilibration are critical for obtaining the true thermodynamic solubility. The choice of pH buffers is important as the solubility of a hydrochloride salt can be significantly affected by pH due to the common-ion effect.[6][8]

Logical Flow for Solubility Profiling

Caption: Key steps in determining equilibrium solubility.

The acid dissociation constant (pKa) is a measure of the ionization state of a molecule at a given pH. For an amine hydrochloride, the pKa of the conjugate acid is a critical parameter that influences solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, specifically the pH at which half of the amine has been neutralized (the midpoint of the buffer region). First and second derivative plots can be used to accurately identify the equivalence point.

Causality: Potentiometric titration directly measures the change in proton concentration (pH) as a basic solution is added to the acidic conjugate acid of the amine. This provides a highly accurate and reliable determination of the pKa.

Spectroscopic data provides unequivocal confirmation of the chemical structure and can be used for quality control purposes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl group, the azetidine ring protons, and the methylene protons of the methanol group.

-

¹³C NMR will show distinct signals for each unique carbon atom, confirming the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Key expected vibrational bands would include O-H stretching from the alcohol, N-H stretching from the protonated amine hydrochloride, and C-H and C-N stretching frequencies.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement of the molecular ion (the free base), confirming the elemental composition.

-

Conclusion

This compound is a valuable building block for drug discovery, leveraging the advantageous properties of the azetidine scaffold. While publicly available data on its detailed physical properties are scarce, this guide provides the necessary framework and robust experimental protocols for researchers to generate this critical information. The methodologies outlined herein for determining melting point, solubility, and pKa are fundamental to the physicochemical characterization of any novel pharmaceutical compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the drug development pipeline.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

- Azetidines of pharmacological interest. (2021). PubMed. [Link]

- Relevance and chemistry of azetidines and ABBs.

- Structures of some azetidine-based drugs.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Salt Selection in Drug Development. (2008). Pharmaceutical Technology. [Link]

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Informa Healthcare. [Link]

- Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]

- Drug Discovery Rules for drug discovery : can simple property criteria help you to find a drug. Semantic Scholar. [Link]

- (1-methylazetidin-3-yl)methanol;hydrochloride. Cenmed Enterprises. [Link]

- Physical Properties in Drug Design.

- Physical Characteriz

- Chapter 12 Measurements of physical properties for drug design in industry.

- Physical and Chemical Characterization for APIs. (2023). Labinsights. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Physical Characterization [amri.staging.ribbitt.com]

- 11. researchgate.net [researchgate.net]

- 12. 1458653-12-7|this compound|BLD Pharm [bldpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to (3-Methylazetidin-3-yl)methanol hydrochloride (CAS: 1458653-12-7): A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (3-Methylazetidin-3-yl)methanol hydrochloride, a functionalized azetidine building block of increasing importance in medicinal chemistry and drug development. We will explore the unique physicochemical properties conferred by the strained four-membered azetidine ring and discuss its strategic applications, particularly as a versatile scaffold and a component in protein degraders. This document details the compound's properties, offers a representative synthetic pathway, outlines rigorous analytical quality control protocols, and discusses its broader role in the design of next-generation therapeutics. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design.[1][2] Its significance stems from a unique combination of structural and chemical properties that address common challenges in drug development. Unlike larger, more flexible saturated rings like piperidine or pyrrolidine, the azetidine motif imposes significant conformational rigidity due to its inherent ring strain.[2] This rigidity allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

Key advantages of incorporating an azetidine scaffold include:

-

Improved Physicochemical Properties: The sp3-rich character of the azetidine ring often leads to improved solubility and metabolic stability, crucial parameters for oral bioavailability.[1]

-

Novel Chemical Space: The strained geometry of the ring provides unique "exit vectors" for substituents, allowing chemists to explore novel binding interactions that are inaccessible with traditional scaffolds.[1]

-

Bioisosteric Replacement: Azetidines are frequently used as bioisosteres for larger rings. This substitution can tune key parameters like pKa and lipophilicity (logP) while maintaining or improving target engagement and selectivity.[1]

This compound is a prime example of this scaffold, offering a tertiary substitution pattern that provides a defined three-dimensional structure and a primary alcohol functional group that serves as a versatile handle for subsequent chemical modifications.

Caption: Azetidine scaffolds as strategic bioisosteres.

Physicochemical Properties and Characterization

This compound is supplied as a stable, crystalline solid, a form that is advantageous for handling, weighing, and storage. The hydrochloride salt form significantly enhances the compound's stability and aqueous solubility compared to its free base counterpart, which is a critical consideration for its use in both synthetic transformations and biological assays.[3]

| Property | Value | Source(s) |

| CAS Number | 1458653-12-7 | [3][4] |

| Molecular Formula | C₅H₁₂ClNO | [4][5] |

| Molecular Weight | 137.61 g/mol | [3][4][5] |

| IUPAC Name | (3-methylazetidin-3-yl)methanol;hydrochloride | N/A |

| SMILES | OCC1(C)CNC1.[H]Cl | [5][6] |

| InChI Key | NJGWVVHLUXLQTI-UHFFFAOYSA-N | [3] |

| Typical Purity | ≥97% | [4] |

| Storage Conditions | Room temperature or 2-8°C, inert atmosphere | [4][5] |

Representative Synthesis and Purification

While specific commercial syntheses are proprietary, a chemically sound and representative pathway for producing this compound can be proposed based on established organic chemistry principles. A common and effective strategy involves the reduction of a corresponding carboxylic acid ester, such as methyl 3-methylazetidine-3-carboxylate hydrochloride.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Ester Reduction

Causality: This protocol employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting the ester functional group directly to a primary alcohol. The subsequent formation of the hydrochloride salt is crucial for enhancing the compound's stability and ease of handling.[3]

Step 1: Reduction of Methyl 3-methylazetidine-3-carboxylate hydrochloride

-

Suspend methyl 3-methylazetidine-3-carboxylate hydrochloride in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) in THF dropwise to the stirred suspension. Rationale: The slow addition at low temperature controls the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring completion by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate forms. Rationale: This "Fieser workup" safely neutralizes the excess LiAlH₄ and results in an easily filterable solid.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (3-methylazetidin-3-yl)methanol free base.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base from Step 1 in anhydrous diethyl ether.

-

Slowly add a 4 M solution of HCl in 1,4-dioxane dropwise with vigorous stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Purification by Recrystallization

-

Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum to yield the final product.

Analytical Quality Control

Rigorous quality control is essential to ensure the identity, purity, and consistency of chemical building blocks used in drug discovery.

Caption: A standard quality control workflow.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Self-Validation: This method is designed to separate the target compound from potential impurities (e.g., starting materials, byproducts). The use of a gradient elution ensures that compounds with a range of polarities can be resolved and quantified.

-

Instrument: Standard HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. Rationale: The compound lacks a strong chromophore, requiring detection at a low wavelength.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of water/acetonitrile (1:1).

-

Acceptance Criterion: Purity ≥97% by peak area integration.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Self-Validation: ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton and carbon atom. The predicted shifts must match the experimental data for the structure to be confirmed.

-

Instrument: 400 MHz NMR spectrometer.

-

Solvent: Deuterium oxide (D₂O) or DMSO-d₆.

-

¹H NMR (400 MHz, D₂O) Predicted Signals:

-

δ ~3.5-3.8 ppm (m, 4H): Corresponds to the four protons on the two CH₂ groups of the azetidine ring.

-

δ ~3.4 ppm (s, 2H): Corresponds to the two protons of the hydroxymethyl (-CH₂OH) group.

-

δ ~1.3 ppm (s, 3H): Corresponds to the three protons of the methyl (-CH₃) group.

-

-

¹³C NMR (100 MHz, D₂O) Predicted Signals:

-

δ ~70 ppm: Quaternary carbon (C-CH₃).

-

δ ~65 ppm: Methylene carbon (-CH₂OH).

-

δ ~55 ppm: Ring methylene carbons (-CH₂-N).

-

δ ~20 ppm: Methyl carbon (-CH₃).

-

Applications in Drug Discovery and Development

This compound is not merely an intermediate; it is a strategic tool for medicinal chemists.

-

Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[4] In the context of Proteolysis Targeting Chimeras (PROTACs), the azetidine moiety can serve as a compact and rigid component of the linker connecting the target-binding warhead and the E3 ligase-recruiting element. The primary alcohol provides a convenient attachment point for elaborating this linker.

-

Scaffold for Complex Molecules: The primary alcohol is a versatile functional handle that can be readily converted into other groups through reactions such as oxidation (to an aldehyde or carboxylic acid), etherification, or esterification. This allows for the facile incorporation of the azetidine scaffold into a wide array of more complex molecular architectures.[3]

-

Improving Pharmacokinetics: As seen with several FDA-approved drugs, the incorporation of an azetidine motif can enhance metabolic stability and receptor selectivity.[1] This building block provides a direct route to introduce this beneficial scaffold into new drug candidates.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][8]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural rigidity, favorable physicochemical properties, and functional handle for further chemical elaboration make it an ideal starting point for designing novel therapeutics. From its role in crafting the linkers of sophisticated protein degraders to its use as a bioisosteric replacement for improving pharmacokinetic profiles, this compound embodies the principles of modern, rational drug design. The robust synthetic and analytical methodologies available ensure its quality and consistency, empowering researchers to push the boundaries of pharmaceutical innovation.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

- This compound, min 97%, 1 gram. Loba Chemsol. [Link]

- This compound - [M29667]. Synthonix. [Link]

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]

- The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

- Synthesis of quinuclidine-3-methanol. PrepChem.com. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1458653-12-7|this compound|BLD Pharm [bldpharm.com]

- 6. Synthonix, Inc > 1458653-12-7 | this compound [synthonix.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to (3-Methylazetidin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylazetidin-3-yl)methanol hydrochloride is a crucial heterocyclic building block in medicinal chemistry. Its unique three-dimensional structure, conferred by the strained four-membered azetidine ring, offers medicinal chemists a valuable tool to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization data, and a discussion of its applications in drug discovery, with a focus on its role as a versatile scaffold.

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif has garnered significant attention in contemporary drug discovery. As a saturated four-membered nitrogen-containing heterocycle, it possesses a unique combination of properties that are highly desirable in the optimization of lead compounds. The inherent ring strain of the azetidine ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modifying polarity and basicity, allowing for the fine-tuning of properties such as solubility and metabolic stability. The incorporation of a 3-methyl-3-methanol substituent further functionalizes the azetidine core, providing a primary alcohol for subsequent chemical modifications and a chiral center that can be exploited for stereospecific interactions with target proteins.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Molecular Formula | C5H12ClNO | [1] |

| CAS Number | 1458653-12-7 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and methanol | N/A |

| SMILES | CC1(CNC1)CO.Cl | [3] |

| InChI | InChI=1S/C5H11NO.ClH/c1-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative method.

Synthesis Workflow

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-3-azetidinol

-

To a solution of methylamine in a suitable solvent (e.g., methanol), add epichlorohydrin dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-methyl-3-azetidinol.

Step 2: Synthesis of N-Boc-1-methyl-3-azetidinone

-

Protect the secondary amine of 1-methyl-3-azetidinol using a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

-

After protection, oxidize the hydroxyl group to a ketone using a mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation.

-

Purify the resulting N-Boc-1-methyl-3-azetidinone by column chromatography.

Step 3: Synthesis of N-Boc-(3-methylazetidin-3-yl)methanol

-

Prepare a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add the N-Boc-1-methyl-3-azetidinone solution dropwise to the Grignard reagent at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 4: Deprotection and Salt Formation

-

Dissolve the N-Boc-(3-methylazetidin-3-yl)methanol in a suitable solvent such as methanol or diethyl ether.

-

Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.[4]

Spectroscopic Characterization

¹H NMR Spectroscopy (Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

-

Methyl Protons (CH₃): A singlet around 1.2-1.5 ppm.

-

Methylene Protons on the Azetidine Ring (CH₂): Two sets of multiplets or doublets of doublets in the range of 3.0-4.0 ppm, due to their diastereotopic nature.

-

Methylene Protons of the Methanol Group (CH₂OH): A singlet or a multiplet around 3.5-3.8 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Methyl Carbon (CH₃): A signal in the aliphatic region, around 20-30 ppm.

-

Quaternary Carbon of the Azetidine Ring (C(CH₃)(CH₂OH)): A signal around 40-50 ppm.

-

Methylene Carbons of the Azetidine Ring (CH₂): Signals in the range of 50-65 ppm.

-

Methylene Carbon of the Methanol Group (CH₂OH): A signal around 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Ammonium salt): A broad band in the region of 2400-3200 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks in the region of 2850-3000 cm⁻¹.

-

C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 101.08. In the case of the hydrochloride salt, techniques like electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 102.09.[3]

Applications in Drug Discovery

The (3-Methylazetidin-3-yl)methanol scaffold is a valuable component in the design of novel therapeutic agents due to its ability to impart favorable drug-like properties.

Role as a Bioisostere and 3D Scaffold

The compact and rigid nature of the azetidine ring makes it an excellent bioisostere for other cyclic and acyclic moieties. Its three-dimensional character allows for the exploration of chemical space that is often inaccessible with more traditional, planar scaffolds. This can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The 3-methyl-3-methanol substitution provides a key vector for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for high-throughput screening.

Improving Physicochemical Properties

Incorporating the azetidine moiety can significantly impact a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, thereby increasing aqueous solubility. The overall sp³-rich character of the scaffold can also lead to improved metabolic stability by reducing the likelihood of oxidative metabolism.

Case Studies in Medicinal Chemistry

While specific drugs containing the this compound moiety may not be publicly disclosed, numerous studies have highlighted the importance of 3-substituted azetidines in drug development. For instance, various 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression.[3][4] The azetidine core in these compounds serves to correctly orient the pharmacophoric elements for optimal interaction with the serotonin, norepinephrine, and dopamine transporters.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is generally considered to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. A clear understanding of its synthesis, characterization, and applications, as outlined in this guide, will empower researchers to fully leverage the potential of this important molecule in the development of the next generation of medicines.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. cenmed.com [cenmed.com]

- 3. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 5. 1458653-12-7|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

The Art of the Strained Ring: A Technical Guide to the Synthesis of 3,3-Disubstituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, solubility, and target-binding affinity.[1][2] Among the various substituted azetidines, the 3,3-disubstituted subclass presents a particularly interesting design element, offering a gem-disubstituted pattern that can serve as a non-planar bioisostere for more common functionalities. However, the inherent ring strain of the azetidine core makes its synthesis a non-trivial challenge.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for accessing 3,3-disubstituted azetidines, with a focus on the underlying principles, practical considerations, and recent advancements that are empowering chemists to harness the full potential of this valuable structural unit.

The Strategic Value of the 3,3-Disubstituted Azetidine Core

The strategic incorporation of a 3,3-disubstituted azetidine into a molecule can be a powerful tool in drug design. The gem-disubstitution at the C3 position provides a well-defined three-dimensional exit vector for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements.[5] This is in stark contrast to more flexible acyclic linkers or larger ring systems. Furthermore, the compact and polar nature of the azetidine ring can improve physicochemical properties, a critical aspect of drug development.[1][6] The growing prevalence of azetidine-containing drugs in clinical trials underscores the increasing recognition of its value in the pharmaceutical industry.[7]

Key Synthetic Strategies for 3,3-Disubstituted Azetidines

The construction of the strained four-membered ring of 3,3-disubstituted azetidines requires specialized synthetic approaches. This guide will delve into the most significant and widely employed strategies, highlighting their mechanistic nuances and practical applications.

[2+2] Cycloaddition Reactions: The Aza Paternò-Büchi Reaction

The [2+2] photocycloaddition between an imine or its equivalent and an alkene, known as the aza Paternò-Büchi reaction, stands as a powerful and atom-economical method for the direct formation of the azetidine ring.[8][9] This approach has seen a resurgence with the advent of visible-light photocatalysis, offering milder and more selective reaction conditions.[7][10]

Mechanism: The reaction is typically initiated by the photoexcitation of a sensitizer, which then transfers its energy to either the imine or the alkene, generating a triplet-state intermediate. This excited species then undergoes a stepwise or concerted [2+2] cycloaddition with the ground-state partner to form the azetidine ring.[7][8][10]

Causality in Experimental Choices: The choice of photocatalyst is critical and is often dictated by the triplet energies of the reactants.[11] For instance, iridium-based photocatalysts are commonly employed due to their tunable photoredox properties.[7] The nature of the imine component is also crucial; electron-withdrawing groups on the imine nitrogen can be necessary to facilitate the reaction.[9] Recent studies have shown that oximes and 2-isoxazoline-3-carboxylates can serve as effective imine surrogates in these cycloadditions, expanding the scope of the reaction.[12]

Experimental Protocol: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition of an Oxime with an Alkene [10]

-

Materials: 2-isoxazoline-3-carboxylate (1.0 eq), alkene (2.0 eq), Ir(ppy)3 (photocatalyst, 1-5 mol%), and a suitable solvent (e.g., acetonitrile).

-

Apparatus: A reaction vessel equipped with a magnetic stirrer and a blue LED light source.

-

Procedure:

-

To the reaction vessel, add the 2-isoxazoline-3-carboxylate, alkene, and photocatalyst.

-

Add the solvent and degas the solution with argon for 15-20 minutes.

-

Irradiate the reaction mixture with blue LEDs at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.

-

Data Presentation: Substrate Scope in a Visible-Light-Mediated [2+2] Cycloaddition [10]

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 3-phenyl-azetidine derivative | 99 |

| 2 | 4-Methylstyrene | 3-(p-tolyl)-azetidine derivative | 95 |

| 3 | 4-Chlorostyrene | 3-(4-chlorophenyl)-azetidine derivative | 88 |

| 4 | 1-Hexene | 3-butyl-azetidine derivative | 75 |

Diagram: Generalized Workflow for Photocatalytic [2+2] Cycloaddition

Caption: Workflow for a typical photocatalytic azetidine synthesis.

Ring Expansion of Aziridines: A Strain-Driven Approach

The one-carbon ring expansion of readily available aziridines offers an elegant and powerful strategy for the synthesis of azetidines.[13][14][15] This transformation can be achieved through various methods, including biocatalytic and transition-metal-catalyzed processes.

Mechanism: A prominent mechanism involves the formation of an aziridinium ylide, which then undergoes a[10][13]-Stevens rearrangement to furnish the four-membered ring.[13][15] Biocatalytic approaches, utilizing engineered cytochrome P450 enzymes, have demonstrated remarkable enantioselectivity in this transformation.[13][15] Alternatively, gold-catalyzed ring expansion of propargylic aziridines proceeds via a 4-exo-dig cyclization.[14]

Causality in Experimental Choices: The choice of catalyst and carbene precursor is paramount in directing the outcome of the reaction. In biocatalytic systems, laboratory-evolved enzymes can override inherent unproductive pathways, such as cheletropic extrusion, to favor the desired ring expansion.[13][15] For metal-catalyzed reactions, the ligand environment and the nature of the metal are key to achieving high selectivity.

Experimental Protocol: Biocatalytic Ring Expansion of an Aziridine [13]

-

Materials: N-protected aziridine (1.0 eq), diazo compound (e.g., ethyl diazoacetate, 1.5 eq), engineered cytochrome P450 enzyme (P411-AzetS), and a suitable buffer solution.

-

Apparatus: A temperature-controlled shaker.

-

Procedure:

-

Prepare a solution of the engineered enzyme in the buffer.

-

Add the N-protected aziridine to the enzyme solution.

-

Slowly add the diazo compound to the reaction mixture over several hours.

-

Shake the reaction at a controlled temperature (e.g., 25 °C) for 24-48 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Diagram: Mechanism of Biocatalytic Aziridine Ring Expansion

Caption: Key steps in the biocatalytic ring expansion of aziridines.

Modular Synthesis via Azetidinylation Reagents

A recent and highly innovative approach to 3,3-disubstituted azetidines involves the use of "azetidinylation reagents."[1][6][16] This modular strategy allows for the facile introduction of a wide range of substituents at the C3 position through the reaction of a pre-functionalized azetidine electrophile with various nucleophiles.

Mechanism: The core of this strategy lies in the generation of a stabilized azetidin-3-yl carbocation intermediate from a suitable precursor, such as an azetidin-3-ol or its derivative.[1] This carbocation is then trapped by a diverse array of nucleophiles, including arenes, heteroarenes, thiols, and anilines, to afford the desired 3,3-disubstituted products.

Causality in Experimental Choices: The choice of activating agent and reaction conditions is crucial for the successful generation of the carbocation intermediate. Scandium(III) triflate has proven to be an effective Lewis acid catalyst for this transformation.[1] The protecting group on the azetidine nitrogen also plays a significant role, with carbamate protecting groups like Cbz being essential for reactivity in some cases.[5]

Experimental Protocol: Sc(OTf)3-Catalyzed Synthesis of a 3-Aryl-3-aminoazetidine [1]

-

Materials: Azetidine trichloroacetimidate ester (1.0 eq), aniline derivative (1.5 eq), Sc(OTf)3 (10 mol%), and 4Å molecular sieves.

-

Apparatus: A flame-dried flask under an argon atmosphere.

-

Procedure:

-

To the flame-dried flask, add Sc(OTf)3, the azetidine trichloroacetimidate ester, the aniline derivative, and activated 4Å molecular sieves.

-

Add dry dichloromethane under an argon atmosphere.

-

Stir the reaction at 35 °C and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine.

-

Data Presentation: Scope of Nucleophiles in Modular Azetidinylation [1]

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | 3-anilino-3-aryl-azetidine | 92 |

| 2 | 4-Methoxyaniline | 3-(4-methoxyanilino)-3-aryl-azetidine | 85 |

| 3 | Thiophenol | 3-phenylthio-3-aryl-azetidine | 78 |

| 4 | Indole | 3-(indol-3-yl)-3-aryl-azetidine | 88 |

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The extreme ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of highly functionalized azetidines through strain-release strategies.[17][18] Photocatalytic radical processes have emerged as a particularly effective way to harness the reactivity of ABBs.

Mechanism: In a typical photocatalytic approach, a photosensitizer generates a radical species from a suitable precursor. This radical then adds to the central C-N bond of the ABB, leading to ring opening and the formation of a β-amino radical. This intermediate can then be trapped by another radical or undergo further transformations to yield a difunctionalized azetidine.[17][18]

Causality in Experimental Choices: The choice of photosensitizer is critical for controlling the energy transfer process and generating the desired radical intermediates.[18] The nature of the radical precursor determines one of the substituents introduced onto the azetidine ring. This method allows for the one-step construction of complex, densely functionalized azetidines that would be challenging to access through other means.

Emerging Frontiers in Azetidine Synthesis

The field of azetidine synthesis is continuously evolving, with several innovative techniques gaining traction:

-

Electrochemistry: Electrochemical methods offer a green and efficient alternative for the synthesis of nitrogen-containing heterocycles, including aziridines and potentially azetidines, by avoiding the use of hazardous reagents.[19][20][21]

-

Flow Chemistry: Continuous flow synthesis provides excellent control over reaction parameters, enabling the safe and scalable production of azetidines, including the handling of unstable intermediates.[22][23][24]

-

Enzymatic Synthesis: The discovery of enzymes capable of constructing the azetidine ring in nature opens up exciting possibilities for the development of novel biocatalytic routes to these valuable compounds.[25][26]

Conclusion

The synthesis of 3,3-disubstituted azetidines has matured into a dynamic and innovative field of research. While challenges associated with ring strain remain, the development of powerful synthetic methodologies, including photocatalytic [2+2] cycloadditions, ring expansion strategies, modular azetidinylation, and strain-release functionalization, has provided chemists with a robust toolbox for accessing these valuable building blocks. As our understanding of these reactions deepens and new catalytic systems are discovered, the accessibility of 3,3-disubstituted azetidines will undoubtedly continue to grow, further solidifying their role as a cornerstone of modern drug discovery.

References

- Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Vertex AI Search.

- Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][13]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

- Lin, S. (2023).

- Various Authors. (2023). Green advancements towards the electrochemical synthesis of heterocycles.

- Degennaro, L., & Luisi, R. (2023).

- Chiang, M. (2025). Two-Metal Enzyme Cascade Identified as Key to Natural Azetidine Ring Synthesis. GeneOnline News. [Link]

- Du, Y., et al. (2025). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Scienmag. [Link]

- Alcaide, B., & Almendros, P. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]

- Rueping, M. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. [Link]

- Willis, M. C. (2025). [2 + 2]-Cycloaddition for the Synthesis of Azetidines. Synfacts. [Link]

- Schindler, C. S. (2019). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

- Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][13]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

- Singh, G. S. (2018). Regioselective ring opening reactions of azetidines.

- Various Authors. (2022). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. Semantic Scholar. [Link]

- Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

- Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

- Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

- Lin, S. (2025).

- Taylor, R. J. K. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Morressier. [Link]

- Melchiorre, P. (2023). Radical strain-release photocatalysis for the synthesis of azetidines.

- Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

- Gaunt, M. J., & Compain, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

- Various Authors. (2022). Azetidine synthesis. Organic Chemistry Portal. [Link]

- Melchiorre, P. (2024). Radical strain-release photocatalysis for the synthesis of azetidines.

- Xia, Q. (2022).

- Kumar, V., & Anand, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

- Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

- Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. [Link]

- Hahn, H.-G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

- Liu, P. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]

- Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2‑Substituted Azetines and 3‑Substituted Azetidines by Using a Common Synthetic Precursor. ACS Figshare. [Link]

- Baxendale, I. R., et al. (2019). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]

- Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.

- Various Authors. (2020). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate.

- Various Authors. (2018). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.

- Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]

- 17. sfera.unife.it [sfera.unife.it]

- 18. researchgate.net [researchgate.net]

- 19. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ricerca.uniba.it [ricerca.uniba.it]

- 23. Collection - Development of a Continuous Flow Synthesis of 2âSubstituted Azetines and 3âSubstituted Azetidines by Using a Common Synthetic Precursor - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 24. researchgate.net [researchgate.net]

- 25. geneonline.com [geneonline.com]

- 26. scienmag.com [scienmag.com]

A Technical Guide to the Spectroscopic Characterization of (3-Methylazetidin-3-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of (3-Methylazetidin-3-yl)methanol hydrochloride. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and the interpretation of the resulting spectra.

Introduction: The Significance of this compound

This compound is a valuable saturated heterocyclic compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in drug development due to its ability to impart unique physicochemical properties, such as improved solubility and metabolic stability, to parent molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics.[1] Accurate spectroscopic characterization is non-negotiable to confirm the identity and purity of this building block, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide will detail the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the molecule's three-dimensional structure. For this compound, NMR is crucial for confirming the presence and connectivity of the azetidine ring, the methyl group, and the methanol moiety.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The hydrochloride form will influence the chemical shifts of protons near the nitrogen atom due to its protonation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~1.3-1.5 | Singlet (s) | 3H | The methyl group is attached to a quaternary carbon, so it will not show coupling to other protons. |

| Azetidine ring -CH₂- | ~3.8-4.2 | Multiplet (m) or two doublets (d) | 4H | The two methylene groups on the azetidine ring are diastereotopic. Protons on the same carbon are not equivalent and will split each other. They will also be deshielded due to the adjacent protonated nitrogen. |

| -CH₂OH | ~3.6-3.8 | Singlet (s) or doublet (d) | 2H | These protons are adjacent to the hydroxyl group. The signal may be a singlet or a doublet depending on the rate of exchange of the hydroxyl proton. |

| -NH₂⁺- | Broad singlet (br s) | Broad (br) | 2H | The protons on the positively charged nitrogen are exchangeable and often appear as a broad signal. Its chemical shift can be highly variable depending on the solvent and concentration.[2][3] |

| -OH | Broad singlet (br s) | Broad (br) | 1H | The hydroxyl proton is also exchangeable and typically appears as a broad singlet. |

Expertise in Action: Causality Behind Experimental Choices

-

Choice of Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for observing exchangeable protons like N-H and O-H, which might be broadened or exchange with the solvent in CD₃OD.[3]

-

Decoupling Experiments: While not always necessary for a simple molecule like this, ¹H-¹H COSY (Correlation Spectroscopy) experiments would definitively confirm the coupling relationships between the azetidine ring protons.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ | ~20-25 | The methyl carbon is in the typical aliphatic region. |

| Azetidine ring -C H₂- | ~55-65 | These carbons are attached to the electron-withdrawing protonated nitrogen, causing a downfield shift. |

| Quaternary C | ~40-50 | The quaternary carbon of the azetidine ring. |

| -C H₂OH | ~65-75 | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. |

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| O-H (alcohol) | 3200-3600 (broad) | Stretching | The broadness is due to hydrogen bonding. |

| N-H⁺ (ammonium salt) | 2400-3200 (broad) | Stretching | The stretching vibration of the N-H bonds in the protonated amine appears as a broad and strong absorption.[4] |

| C-H (aliphatic) | 2850-3000 | Stretching | These are the characteristic stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| C-N | 1000-1250 | Stretching | The stretching vibration of the carbon-nitrogen bond in the azetidine ring. |

| C-O | 1000-1260 | Stretching | The stretching vibration of the carbon-oxygen bond of the primary alcohol. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

-

Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): For the free base, (3-Methylazetidin-3-yl)methanol, the molecular formula is C₅H₁₁NO, with a monoisotopic mass of approximately 101.08 Da.[5] In a typical electron ionization (EI) mass spectrum, a peak corresponding to this mass might be observed.

-

Protonated Molecule [M+H]⁺: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is often the base peak. For the free base, this would appear at an m/z of approximately 102.09.[5]

-

Key Fragmentation Patterns: The strained azetidine ring is prone to fragmentation. Common fragmentation pathways for cyclic amines involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen).[6][7][8]

-

Loss of a methyl radical (•CH₃) from the molecular ion.

-

Loss of a hydroxymethyl radical (•CH₂OH).

-

Ring-opening followed by fragmentation.

-

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Possible Fragment | Rationale |

| 102 | [C₅H₁₁NO + H]⁺ | Protonated molecular ion (ESI). |

| 101 | [C₅H₁₁NO]⁺ | Molecular ion (EI). |

| 86 | [M - CH₃]⁺ | Loss of the methyl group. |

| 71 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from each method is complementary and, when combined, provides a comprehensive and unambiguous structural confirmation of this compound.

Workflow for Structural Confirmation

Caption: Workflow for structural confirmation of the target molecule.

This integrated approach ensures a self-validating system where the proposed structure must be consistent with all acquired spectroscopic data. For instance, the molecular weight from MS must match the molecular formula derived from NMR, and the functional groups identified by IR must be consistent with the structural fragments observed in both NMR and MS.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. By employing a combination of NMR, IR, and Mass Spectrometry, and by understanding the principles behind these techniques, researchers can confidently verify the structure and purity of this important chemical building block. This guide provides the foundational knowledge and expected spectroscopic data to aid in this essential analytical process.

References

- Benchchem. (n.d.). This compound | 1458653-12-7.

- Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide.

- Chemistry LibreTexts. (2023, January 29). Mass Spectrometry.

- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.

- Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Organic Chemistry II.

- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.

- Scientist Live. (2013, April 1). LC/MS detection: powerful tool for organic compound analysis.

- Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.

- ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Taylor & Francis Online. (n.d.). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine.

- PerkinElmer. (n.d.). Introduction to Fourier Transform Infrared Spectrometry.

- MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy.

- Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances.

- ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37).

- Muthanna Journal of Pure Science. (2020).

- Whitman People. (n.d.). GCMS Section 6.15.

- ResearchGate. (n.d.). Synthesized azetidine derivatives.

- ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines.

- ChemicalBook. (n.d.). 1-Boc-3-azetidinone(398489-26-4) 1H NMR spectrum.

- PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.

- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.

- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

- ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.

- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.

- Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3.

- SpectraBase. (n.d.). 3,3-DIETHYL-1-HYDROXY-AZETIDINE - Optional[13C NMR] - Chemical Shifts.

- Journal of the American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from Journal of the American Chemical Society website.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- NIH. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- PubMed. (2008, August 20). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.

- Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry.

- Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.

- PubChem. (n.d.). (3-methylazetidin-3-yl)methanol.

- Fisher Scientific. (n.d.). This compound, min 97%, 1 gram.

- PubChemLite. (n.d.). (3-methylazetidin-2-yl)methanol hydrochloride (C5H11NO).

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ChemicalBook. (n.d.). Methacrolein(78-85-3) 13C NMR spectrum.

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to ¹H and ¹³C NMR Data of Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Power of NMR

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain and unique three-dimensional conformations make them valuable isosteres for other cyclic and acyclic moieties, often leading to improved physicochemical properties and biological activity.[3][4] The precise structural elucidation of substituted azetidines is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, providing unparalleled insights into molecular connectivity, stereochemistry, and conformation.[5] This guide offers a comprehensive exploration of the ¹H and ¹³C NMR characteristics of substituted azetidines, blending foundational principles with practical, field-proven insights to empower researchers in their synthetic and analytical endeavors.

Part 1: Foundational NMR Characteristics of the Azetidine Ring

The strained four-membered ring of azetidine creates a distinct electronic environment that translates into characteristic chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[5]

¹H NMR Spectroscopy: Probing the Proton Environment

The protons on the azetidine ring typically resonate in the aliphatic region of the ¹H NMR spectrum. However, their chemical shifts are significantly influenced by the electronegativity of the adjacent nitrogen atom and the overall ring geometry.

-

C2/C4 Protons (α to Nitrogen): These protons are the most deshielded within the ring due to the inductive effect of the nitrogen atom. They typically appear as multiplets in the range of δ 3.2-4.5 ppm .[6][7] The specific chemical shift is highly sensitive to the nature of the substituent on the nitrogen (N1). For instance, electron-withdrawing groups on the nitrogen will shift these proton signals further downfield.

-

C3 Protons (β to Nitrogen): The protons at the C3 position are generally more shielded than those at C2 and C4, resonating at approximately δ 2.0-2.8 ppm .[6] The puckered nature of the azetidine ring often renders the geminal protons at C3 diastereotopic, meaning they are in chemically non-equivalent environments.[8] This results in each proton having a distinct chemical shift and coupling to each other (geminal coupling), as well as to the adjacent C2 and C4 protons (vicinal coupling).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the azetidine molecule. The chemical shifts are indicative of the substitution pattern and the electronic environment of each carbon atom.[5]

-

C2/C4 Carbons (α to Nitrogen): Similar to their attached protons, the C2 and C4 carbons are deshielded by the nitrogen and typically resonate in the range of δ 45-65 ppm .[9][10]

-

C3 Carbon (β to Nitrogen): The C3 carbon is generally found further upfield, with a typical chemical shift range of δ 25-40 ppm .[9][10]

The presence of substituents can significantly alter these ranges, a topic that will be explored in detail in a later section.

Part 2: The Critical Role of Coupling Constants (J-Coupling)

J-coupling, or spin-spin coupling, is the interaction between neighboring nuclear spins mediated through the bonding electrons.[11] In the context of azetidines, the analysis of coupling constants is fundamental for establishing connectivity and, most importantly, for elucidating the relative stereochemistry of substituents.[12]

Geminal Coupling (²JHH)

Geminal coupling occurs between two protons on the same carbon atom. In substituted azetidines, the diastereotopic protons at C3 will exhibit geminal coupling, typically in the range of 5-10 Hz .

Vicinal Coupling (³JHH) and Stereochemical Assignment

Vicinal coupling between protons on adjacent carbons is arguably the most diagnostic feature in the ¹H NMR spectra of substituted azetidines for determining stereochemistry.[12] The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[11] For four-membered rings, this translates to a reliable distinction between cis and trans isomers.[8][12]

-

³J_cis_: The coupling constant between two protons on the same face of the ring (cis) is generally larger , typically in the range of 6-9 Hz .[12]

-

³J_trans_: The coupling constant between two protons on opposite faces of the ring (trans) is significantly smaller , usually between 2-6 Hz .[12]

For azetidin-2-ones (β-lactams), this difference is even more pronounced, with ³J_cis_ values around 5-6 Hz and ³J_trans_ values often close to 0-2.5 Hz.[5][12]

Table 1: Typical ¹H and ¹³C NMR Data for the Unsubstituted Azetidine Ring

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Coupling Constants (Hz) |